3-Fluoro-3-phenylpentanoicacid
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Overview
Description
3-Fluoro-3-phenylpentanoic acid is an organic compound that belongs to the class of fluorinated carboxylic acids. It is characterized by the presence of a fluorine atom and a phenyl group attached to a pentanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3-phenylpentanoic acid can be achieved through several methods. One common approach involves the fluorination of a suitable precursor, such as 3-phenylpentanoic acid, using electrophilic fluorinating agents. The reaction typically requires the use of a fluorinating reagent, such as Selectfluor or N-fluorobenzenesulfonimide (NFSI), under controlled conditions to ensure selective fluorination at the desired position .
Industrial Production Methods
Industrial production of 3-Fluoro-3-phenylpentanoic acid may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensuring high yields and purity of the final product. The use of environmentally friendly fluorinating agents and solvents is also emphasized to align with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-3-phenylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes, typically using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: NaN₃ in dimethylformamide (DMF), KCN in ethanol.
Major Products
Oxidation: Formation of 3-fluoro-3-phenylpentan-2-one or 3-fluoro-3-phenylpentanoic acid.
Reduction: Formation of 3-fluoro-3-phenylpentanol or 3-fluoro-3-phenylpentanal.
Substitution: Formation of 3-azido-3-phenylpentanoic acid or 3-cyano-3-phenylpentanoic acid.
Scientific Research Applications
3-Fluoro-3-phenylpentanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding, due to the presence of the fluorine atom.
Medicine: Investigated for its potential as a drug candidate, particularly in the treatment of metabolic disorders and cancer, owing to its unique pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials, such as fluorinated polymers and surfactants
Mechanism of Action
The mechanism of action of 3-Fluoro-3-phenylpentanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s high electronegativity and small size allow it to form strong interactions with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The compound’s lipophilicity also facilitates its passage through cell membranes, enhancing its bioavailability and efficacy .
Comparison with Similar Compounds
Similar Compounds
3-Fluoropentanoic acid: Lacks the phenyl group, resulting in different chemical and biological properties.
3-Phenylpentanoic acid: Lacks the fluorine atom, leading to reduced metabolic stability and altered lipophilicity.
3-Fluoro-3-phenylbutanoic acid: Shorter carbon chain, affecting its reactivity and biological activity
Uniqueness
3-Fluoro-3-phenylpentanoic acid is unique due to the combined presence of a fluorine atom and a phenyl group on a pentanoic acid backbone. This combination imparts distinct chemical and biological properties, such as enhanced metabolic stability, altered lipophilicity, and potential for diverse chemical reactions, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C11H13FO2 |
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Molecular Weight |
196.22 g/mol |
IUPAC Name |
3-fluoro-3-phenylpentanoic acid |
InChI |
InChI=1S/C11H13FO2/c1-2-11(12,8-10(13)14)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,14) |
InChI Key |
VXTDUFYMGOROPD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(=O)O)(C1=CC=CC=C1)F |
Origin of Product |
United States |
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